1-(4-Aminobutoxy)-4-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJSWHJILCMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Aromatic Ethers and Aliphatic Amines
1-(4-Aminobutoxy)-4-methylbenzene is structurally classified as both an aromatic ether and an aliphatic amine. This dual identity is central to its chemical behavior.
The aromatic ether component consists of an ether linkage (R-O-R') where one of the R groups is an aromatic ring—in this case, a tolyl group (a benzene (B151609) ring substituted with a methyl group). numberanalytics.com Aromatic ethers are generally characterized by their stability, with the ether linkage influencing the reactivity of the aromatic ring. numberanalytics.com The alkoxy group (-OR) is known to be an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density at the ortho and para positions. byjus.com
The aliphatic amine part of the molecule is a primary amine (-NH2) attached to a butyl chain. The nitrogen atom in a primary amine has a lone pair of electrons and typically forms three bonds. pressbooks.pub The basicity of the aliphatic amine is a key characteristic, allowing it to react with acids to form ammonium (B1175870) salts. The presence of this functional group opens up a wide range of possible chemical transformations.
The combination of a flexible butoxy chain and a rigid aromatic ring gives the molecule a unique spatial arrangement and polarity, influencing its physical properties and interactions with other molecules.
Significance of Functional Group Interplay in Chemical Research
This interplay is crucial in the design of molecules with specific properties. For instance, in materials science, the amine group can serve as a reactive site for polymerization or grafting onto surfaces, while the aromatic ether moiety can contribute to the thermal stability and solubility of the resulting material. In medicinal chemistry, the specific arrangement of these functional groups can be critical for binding to biological targets.
Overview of Research Trajectories for Alkoxy Substituted Anilines
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical synthetic route.
Disconnection Strategies for the Ether Linkage
The most logical retrosynthetic disconnection for this compound is at the ether linkage (C-O bond). This bond can be disconnected to yield two synthons: a phenoxide nucleophile and a 4-carbon electrophile.
Disconnection: Ar-O-R → Ar-O⁻ + R⁺
This leads to the identification of the corresponding synthetic equivalents: 4-methylphenol (p-cresol) and a 4-aminobutyl derivative with a good leaving group, such as a halide (e.g., 4-bromobutylamine). However, the presence of a free amino group in the electrophile can complicate the reaction, as it can compete with the phenoxide as a nucleophile or react with the base used to deprotonate the phenol (B47542).
Therefore, a more refined strategy involves using a 4-carbon electrophile where the amino group is protected. A common and effective protecting group for amines is the phthalimide (B116566) group. This leads to the following disconnection:
Practical Disconnection: this compound ⇒ 4-methylphenol + N-(4-bromobutyl)phthalimide.
The synthesis would then proceed by forming the ether, followed by a deprotection step to reveal the primary amine.
Disconnection Strategies for the Amino Group
Another possible, though less common, retrosynthetic approach involves the disconnection of the carbon-nitrogen bond of the amino group. This is typically achieved through functional group interconversion (FGI).
FGI: R-NH₂ ⇒ R-N₃ (azide) ⇒ R-Br (alkyl halide)
FGI: R-NH₂ ⇒ R-NO₂ (nitro compound) ⇒ R-Br (alkyl halide)
In this strategy, the target amine is seen as a derivative of a corresponding azide (B81097) or nitro compound. The synthesis would first involve the formation of the ether linkage with a butyl halide containing a nitro or azide group, for example, 1-(4-azidobutoxy)-4-methylbenzene. The final step would be the reduction of the azide or nitro group to the desired primary amine. This approach avoids the issue of amine protection but requires an additional reduction step.
Considerations for the Methylbenzene Core Reactivity
The starting aromatic core is 4-methylphenol (p-cresol). The key reactive site for the desired synthesis is the phenolic hydroxyl group.
Acidity: The phenolic proton is acidic (pKa ≈ 10.2) and can be readily removed by a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the highly nucleophilic phenoxide ion. ncerthelp.com
Ring Reactivity: The methyl group (-CH₃) is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution. However, the conditions for Williamson ether synthesis are typically not conducive to electrophilic substitution on the ring, so side reactions at the aromatic core are generally not a major concern. ncerthelp.com The primary reaction will be the O-alkylation of the phenoxide.
Classical Synthetic Pathways
Based on the retrosynthetic analysis, the most practical and widely used method for preparing this compound is through ether formation reactions starting from 4-methylphenol derivatives.
Ether Formation Reactions with 4-Methylphenol Derivatives
The formation of the ether bond is the key step in the synthesis. The Williamson ether synthesis is the most prominent and versatile method for this transformation. byjus.com
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a robust Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org In this case, it involves the reaction of the 4-methylphenoxide ion with a suitable 4-carbon electrophile. khanacademy.orgmasterorganicchemistry.com
A common and effective implementation of this synthesis proceeds in two main steps:
Ether Formation: 4-Methylphenol is first deprotonated with a base like potassium carbonate or sodium hydroxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724). byjus.com The resulting 4-methylphenoxide then acts as a nucleophile, attacking an N-protected 4-halobutylamine, such as N-(4-bromobutyl)phthalimide. The phthalimide group serves to protect the amine functionality from participating in unwanted side reactions. nih.gov
Deprotection: The intermediate, N-(4-(p-tolyloxy)butyl)phthalimide, is then treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a solvent like ethanol (B145695). This step cleaves the phthalimide group, liberating the primary amine and yielding the final product, this compound.
Step 2: Deprotection 4-CH₃C₆H₄O(CH₂)₄N(CO)₂C₆H₄ + NH₂NH₂·H₂O → this compound + Phthalhydrazide (B32825)
This two-step approach is highly efficient and provides a reliable route to the target compound.
Table of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition | Purpose |
| Phenol Substrate | 4-Methylphenol (p-cresol) | Provides the aromatic core and the nucleophilic oxygen. |
| Alkylating Agent | N-(4-bromobutyl)phthalimide | Acts as the electrophile and introduces the aminobutyl chain with a protected amine. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form the active phenoxide nucleophile. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the Sₙ2 reaction. byjus.com |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. byjus.com |
| Deprotecting Agent | Hydrazine Hydrate | Cleaves the phthalimide protecting group to reveal the primary amine. |
Alternative Alkoxylation Methodologies
The formation of the ether bond in this compound typically involves the reaction of p-cresol (B1678582) or a related derivative with a C4 synthon. While traditional Williamson ether synthesis is a common approach, alternative methodologies offer advantages in terms of reaction conditions and substrate scope.
One such alternative is the use of phase-transfer catalysis (PTC). This technique is particularly useful for reactions involving a water-soluble nucleophile (like the phenoxide from p-cresol) and a water-insoluble electrophile (such as a 4-halobutyl derivative). The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion into the organic phase, where it can react with the alkyl halide. A study on the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212) demonstrated the effectiveness of a multi-site phase-transfer catalyst, which significantly enhanced the reaction rate under solid-liquid heterogeneous conditions. researchgate.net This approach could be adapted for the synthesis of the butoxy-methylbenzene core of the target molecule.
Amine Introduction and Reduction Strategies
The introduction of the primary amine functionality is a critical step in the synthesis of this compound. Several classical and modern methods are available for this transformation.
Reduction of Nitro Precursors
A common and well-established method for introducing an amine group is through the reduction of a corresponding nitro compound. In this approach, a precursor molecule containing a nitro group at the desired position, such as 1-(4-nitrobutoxy)-4-methylbenzene, is synthesized first. This nitro intermediate is then reduced to the primary amine.
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. google.com The reaction is typically carried out under a hydrogen atmosphere. google.com The amount of hydrogenating agent used is crucial and should be sufficient to convert all nitro moieties to amino moieties. google.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid, also provide effective alternatives to catalytic hydrogenation.
Gabriel Synthesis and Analogous Methods
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis. wikipedia.orgmasterorganicchemistry.com This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, in this case, a 4-halobutoxy-4-methylbenzene derivative. wikipedia.orgmasterorganicchemistry.comthermofisher.com The resulting N-alkylphthalimide is then cleaved to release the primary amine.
The traditional cleavage method involves acidic hydrolysis, but this can be harsh on sensitive substrates. thermofisher.com A milder alternative is the Ing-Manske procedure, which uses hydrazine hydrate in a refluxing alcohol to cleave the phthalimide. wikipedia.orgthermofisher.com This method produces the desired primary amine along with a phthalhydrazide precipitate. wikipedia.org While effective, separation of the phthalhydrazide can sometimes be challenging. wikipedia.org To address these limitations, various alternative reagents and modified procedures have been developed. wikipedia.orgthermofisher.com
Direct Amination Routes
Direct amination involves the direct reaction of an alcohol or an alkyl halide with ammonia (B1221849) or an ammonia equivalent. While direct amination of alkyl halides with ammonia can be prone to the formation of mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, certain strategies can improve selectivity. masterorganicchemistry.com
Recent advancements have explored direct amination under specific conditions to favor the formation of primary amines. For instance, direct amination of benzene with ammonia has been achieved using flow plasma chemistry in a microreactor, although this is a highly specialized technique. nih.gov For the synthesis of this compound, a more practical direct amination approach would likely involve the reaction of 1-(4-halobutoxy)-4-methylbenzene with a large excess of ammonia to favor the formation of the primary amine.
Modern and Green Chemistry Approaches to Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.
Catalytic Methods for C-O and C-N Bond Formation
The development of catalytic methods for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. These methods often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional stoichiometric reactions.
For C-O bond formation, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for etherification. pageplace.detcichemicals.com While primarily known for C-N bond formation, related palladium-catalyzed systems can be used to couple alcohols and aryl halides.
For C-N bond formation, the Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. pageplace.detcichemicals.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide or triflate and an amine. In the context of this compound, this could involve the coupling of an appropriate aminobutoxy precursor with an aryl halide. Organocatalysis has also emerged as a sustainable alternative to metal-catalyzed reactions for C-N bond formation, avoiding the issue of metal contamination. researchgate.net
Recent research has also focused on the direct C-H functionalization to form C-O and C-N bonds, which represents a highly atom-economical approach. organic-chemistry.org These methods, while still an active area of research, hold promise for the future of streamlined and sustainable synthesis of molecules like this compound. The use of mechanochemical methods, such as ball-milling, is another green approach that can lead to solvent-free or low-solvent reactions with high yields. rsc.org
Flow Chemistry and Continuous Synthesis Techniques
The adaptation of the proposed two-step synthesis of this compound to a continuous flow process offers significant advantages in terms of safety, control, and scalability. Flow chemistry, which involves performing reactions in a continuous stream through a reactor, allows for superior control over reaction parameters compared to traditional batch methods. oxinst.com
For the initial Williamson ether synthesis, a flow setup would typically involve pumping a solution of p-cresol and a base through a heated reactor coil, where it would then merge with a continuous stream of the alkylating agent, for instance, 1-bromo-4-azidobutane. The use of a packed-bed reactor containing a solid-supported base, such as potassium carbonate, can simplify the process by eliminating the need for a separate base solution and facilitating purification.
The subsequent reduction of the azide group can also be efficiently performed in a flow system. A stream of the intermediate, 1-(4-azidobutoxy)-4-methylbenzene, can be passed through a heated column packed with a heterogeneous hydrogenation catalyst (e.g., palladium on carbon). This method, known as catalytic hydrogenation, is a well-established technique for reducing azides to amines. rsc.org Flow chemistry provides a safer means of handling potentially explosive azide intermediates by ensuring that only small quantities are reacting at any given time. youtube.com
Solvent-Free or Environmentally Benign Reaction Conditions
In line with the principles of green chemistry, the synthesis of this compound can be designed to minimize waste and avoid the use of hazardous solvents.
The Williamson ether synthesis is amenable to solvent-free conditions, particularly with the use of microwave irradiation. arborpharmchem.com This technique can significantly reduce reaction times and improve yields. youtube.comcatsci.com The reaction can be performed by mixing p-cresol with a solid base like potassium carbonate and an alkylating agent, and then subjecting the mixture to microwave heating. arborpharmchem.comhelgroup.com Phase-transfer catalysts, such as quaternary ammonium salts, can also be employed in solvent-free or minimal-solvent conditions to facilitate the reaction between the phenoxide and the alkyl halide. labmanager.com
For the amine formation step, the choice of reducing agent and solvent is crucial for ensuring an environmentally benign process. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) in the presence of a catalyst such as palladium on carbon, can be a greener alternative to using metal hydrides. Water or ethanol are preferred solvents for this step due to their low toxicity and environmental impact. The use of an immobilized catalyst further enhances the green credentials of the process by allowing for easy separation and recycling of the catalyst.
Optimization of Reaction Parameters and Yields
Temperature and Pressure Effects on Reaction Kinetics
Temperature is a critical parameter in both steps of the proposed synthesis. In the Williamson ether synthesis, higher temperatures generally accelerate the rate of the SN2 reaction. However, excessively high temperatures can lead to side reactions. Flow reactors offer excellent heat exchange, allowing for precise temperature control and the safe use of superheated solvents to enhance reaction rates. oxinst.com
The reduction of the azide is also temperature-dependent. While catalytic hydrogenation can often be performed at room temperature, moderate heating may be required to achieve a reasonable reaction rate. High-pressure conditions can also be used to increase the concentration of hydrogen in the reaction mixture, thereby accelerating the reduction. Flow chemistry systems are particularly well-suited for handling high-pressure reactions safely.
Catalyst and Reagent Loading Optimization
The optimization of catalyst and reagent loading is essential for maximizing yield and minimizing waste. In the Williamson ether synthesis, the stoichiometry of the base and the alkylating agent relative to p-cresol must be carefully controlled to prevent side reactions and ensure complete conversion. The use of a slight excess of the alkylating agent may be beneficial, but a large excess should be avoided to simplify purification.
In the azide reduction step, the loading of the hydrogenation catalyst is a key variable. A higher catalyst loading will increase the reaction rate but also the cost. Optimization studies are necessary to find the minimum catalyst loading that provides a high yield in an acceptable timeframe.
Below is a representative data table illustrating the optimization of a Williamson ether synthesis based on analogous reactions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | 60 | 12 | 75 |
| 2 | NaH | DMF | 25 | 4 | 88 |
| 3 | K₂CO₃ | Microwave (solvent-free) | 120 | 0.25 | 92 |
| 4 | Cs₂CO₃ | Acetonitrile | 80 | 6 | 95 |
This table is illustrative and based on data from analogous Williamson ether syntheses.
Scale-Up Considerations for Laboratory Synthesis
The transition from a small-scale laboratory synthesis to a larger scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
For the proposed multi-step synthesis of this compound, heat management is a primary concern. The Williamson ether synthesis can be exothermic, and on a larger scale, the heat generated may not dissipate as efficiently as in a small flask, potentially leading to a runaway reaction. The use of a temperature-controlled reactor and a gradual addition of the reagents is crucial.
Mixing is another critical factor that can significantly impact the reaction outcome during scale-up. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation and reduced yields. The choice of reactor and stirrer design is therefore important for maintaining a homogeneous reaction mixture.
The purification process must also be scalable. While chromatography might be suitable for small quantities, it is often impractical for larger-scale production. Alternative purification methods such as distillation, crystallization, or extraction should be developed. helgroup.com For this synthesis, an acid-base extraction could be employed to separate the final amine product from any unreacted starting materials or byproducts.
Finally, a thorough risk assessment should be conducted before any scale-up is attempted, considering the hazards associated with the reagents, intermediates (especially the azide), and reaction conditions.
Reactions of the Primary Aliphatic Amine Group
The primary aliphatic amine group in this compound is a key site for a multitude of chemical reactions, owing to the nucleophilic nature of the nitrogen atom.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction of the primary amine in this compound. libretexts.orgmasterorganicchemistry.com This reaction involves the attack of the amine's nucleophilic nitrogen on the electrophilic carbonyl carbon of an acyl compound, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group from the acyl compound results in the formation of a new amide, ester, or other acyl derivative. libretexts.org
Common acylating agents include acyl chlorides, acid anhydrides, and esters. The reactivity of these agents generally follows the order: acyl chloride > acid anhydride (B1165640) > ester. For instance, the reaction with an acyl chloride is typically rapid and highly exothermic, often requiring cooling and the presence of a base to neutralize the hydrochloric acid byproduct.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Reactant with this compound | Product Type | General Conditions |
| Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl Derivative | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., triethylamine, pyridine) |
| Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl Derivative | May require heating, can be catalyzed by acid or base |
| Ester (e.g., Ethyl Acetate) | N-Acyl Derivative | Typically requires a catalyst and/or heat |
Alkylation and Arylation of the Amine Nitrogen
The nitrogen atom of the primary amine can be alkylated or arylated to form secondary or tertiary amines. Alkylation is commonly achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The reaction proceeds via an SN2 mechanism. Over-alkylation to form quaternary ammonium salts is a potential side reaction and can be controlled by careful stoichiometry and reaction conditions. Solid-phase regioselective alkylation has also been explored for similar structures. nih.gov
Arylation, the attachment of an aryl group to the amine nitrogen, can be more challenging. Traditional methods may involve nucleophilic aromatic substitution with highly activated aryl halides. More modern approaches utilize metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which employs palladium catalysts to facilitate the coupling of amines with aryl halides or triflates. A method for the direct α-arylation of carbonyl compounds has been reported, which proceeds through an oxidative C-C bond activation. d-nb.info
Formation of Amides, Ureas, and Thioureas
Amides: As discussed under nucleophilic acyl substitution, the reaction of this compound with carboxylic acids or their derivatives (acyl chlorides, anhydrides) is a primary method for amide synthesis. researchgate.netlibretexts.org Direct condensation with a carboxylic acid is also possible but typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. libretexts.org
Ureas: Urea (B33335) derivatives can be synthesized through several routes. A common method is the reaction of the primary amine with an isocyanate. commonorganicchemistry.com This reaction is generally straightforward and proceeds without the need for a catalyst. commonorganicchemistry.com Alternatively, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI) can be used to generate an isocyanate in situ, which then reacts with another amine molecule. commonorganicchemistry.comnih.gov The reaction of amines with carbamates can also yield ureas. commonorganicchemistry.com
Thioureas: The synthesis of thioureas from this compound can be achieved by reacting the amine with an isothiocyanate. nih.govbeilstein-journals.orgnih.gov Another versatile method involves the reaction of the amine with carbon disulfide in the presence of a base, which forms a dithiocarbamate (B8719985) salt that can then react with another amine or be converted to an isothiocyanate. organic-chemistry.org
Table 2: Synthesis of Amides, Ureas, and Thioureas
| Product Type | Common Reagents | General Reaction Description |
| Amide | Carboxylic Acid + Coupling Agent (e.g., DCC), Acyl Chloride, Acid Anhydride | Nucleophilic acyl substitution |
| Urea | Isocyanate, Phosgene/Equivalents, Carbamates | Addition to isocyanate or in situ generated isocyanate |
| Thiourea | Isothiocyanate, Carbon Disulfide | Addition to isothiocyanate or reaction with carbon disulfide |
Condensation Reactions with Carbonyl Compounds
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. vanderbilt.edulibretexts.org This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. The reaction is acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the imine.
These condensation reactions are crucial in various synthetic pathways, allowing for the introduction of a wide range of substituents at the nitrogen atom. The resulting imines can be further reduced to form stable secondary amines.
Diazotization and Subsequent Transformations
While diazotization is a hallmark reaction of primary aromatic amines, it is generally not a productive pathway for primary aliphatic amines like the one in this compound. Treatment of primary aliphatic amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a highly unstable diazonium salt. This intermediate readily decomposes, often yielding a complex mixture of products, including alcohols and alkenes, through carbocationic rearrangements. Due to this lack of selectivity and the instability of the diazonium intermediate, diazotization is not a synthetically useful transformation for this compound.
Reactions Involving the Aromatic Methylbenzene Moiety
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The activating and directing effects of the butoxy and methyl substituents influence the position of substitution. Both the alkoxy group and the methyl group are ortho-, para-directing activators. However, the alkoxy group is generally a stronger activator than the alkyl group. Given that the para position to the butoxy group is occupied by the methyl group, electrophilic substitution is expected to occur primarily at the positions ortho to the butoxy group (positions 2 and 6).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.
It is important to note that the amine group, if not protected, can be protonated under the acidic conditions of many electrophilic aromatic substitution reactions. The resulting ammonium group is a strong deactivator and meta-director, which would significantly alter the outcome of the reaction. Therefore, protection of the amine group (e.g., by acylation to form an amide) is often necessary before carrying out electrophilic substitution on the aromatic ring. The protecting group can then be removed in a subsequent step.
Electrophilic Aromatic Substitution (EAS) Reactions
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the aminobutoxy (-O(CH₂)₄NH₂) and the methyl (-CH₃) groups. The aminobutoxy group, by virtue of the lone pair of electrons on the ether oxygen, is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is a less potent activating group, also directing ortho and para.
Halogenation Directivity and Selectivity
The activated nature of the aromatic ring in this compound suggests it will undergo halogenation (e.g., with Br₂ or Cl₂) readily, likely without the need for a Lewis acid catalyst. The substitution is strongly predicted to occur at the positions ortho to the highly activating aminobutoxy group.
Studies on the analogous compound, 4-methoxytoluene, support this prediction. For instance, electrochemical bromination of 4-methoxytoluene initially yields the ring-brominated product at the position ortho to the methoxy (B1213986) group. ingentaconnect.com This indicates a high degree of regioselectivity, driven by the powerful activating effect of the alkoxy group.
Table 1: Predicted and Observed Halogenation Products of 4-Alkoxytoluenes
| Substrate | Reagent | Major Product(s) | Predicted Position of Substitution on this compound |
| 4-Methoxytoluene | Br₂ (electrochemical) | 3-Bromo-4-methoxytoluene ingentaconnect.com | 2-Halo-1-(4-aminobutoxy)-4-methylbenzene |
| 4-Methoxytoluene | Cl₂/FeCl₃ | 3-Chloro-4-methoxytoluene | 2-Halo-1-(4-aminobutoxy)-4-methylbenzene |
This table illustrates the expected outcome for the halogenation of this compound based on the observed reactivity of a simpler structural analog.
Nitration and Sulfonation Patterns
Nitration and sulfonation reactions typically employ strong acids (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation). researchgate.net Under these conditions, the terminal amino group of the aminobutoxy chain in this compound would exist in its protonated, deactivating form. This would likely decrease the rate of reaction compared to a similar compound like 4-butoxytoluene.
Despite the deactivating effect of the distant ammonium group, the ortho, para-directing influence of the ether oxygen attached directly to the ring is expected to control the regiochemical outcome. Substitution is therefore predicted to occur at the 2- and 6-positions. Research on the nitration of 4-methoxytoluene in acetic anhydride shows the formation of 4-methoxy-3-nitrotoluene, which corresponds to substitution ortho to the methoxy group. cdnsciencepub.comcdnsciencepub.com
Table 2: Nitration Outcomes for 4-Substituted Toluenes
| Substrate | Nitrating Agent | Product(s) | Predicted Major Product for this compound |
| 4-Methoxytoluene | HNO₃ / Ac₂O | 4-Methoxy-3-nitrotoluene cdnsciencepub.com | 1-(4-Aminobutoxy)-2-nitro-4-methylbenzene |
| 4-Chlorotoluene | HNO₃ / Ac₂O | 4-Chloro-3-nitrotoluene | 1-(4-Aminobutoxy)-2-nitro-4-methylbenzene |
| 4-Bromotoluene | HNO₃ / Ac₂O | 4-Bromo-3-nitrotoluene | 1-(4-Aminobutoxy)-2-nitro-4-methylbenzene |
Sulfonation with fuming sulfuric acid is also expected to yield the 2-sulfonic acid derivative. youtube.com The reversibility of the sulfonation reaction could potentially be used as a strategy to introduce a temporary blocking group at one of the ortho positions to direct subsequent electrophiles elsewhere. researchgate.net
Friedel-Crafts Reactions (Alkylation and Acylation)
Friedel-Crafts reactions present a significant challenge for this compound. wikipedia.orgstackexchange.com Both the ether oxygen and the terminal amino group are Lewis basic and can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. stackexchange.com This coordination would form a complex, severely deactivating the aromatic ring towards electrophilic attack and likely inhibiting the reaction.
To achieve successful Friedel-Crafts alkylation or acylation, milder catalysts and reaction conditions would be necessary. Alternatively, the amino group would need to be protected with a non-coordinating protecting group prior to the reaction. Assuming these challenges could be overcome, substitution would be directed to the positions ortho to the aminobutoxy group. Friedel-Crafts acylation of the related compound anisole (B1667542) (methoxybenzene) with an acyl chloride and AlCl₃ yields primarily the para-substituted product, but with an existing para-substituent as in this compound, ortho-acylation would be the expected outcome. youtube.comorganic-chemistry.org
Table 3: Predicted Friedel-Crafts Acylation of this compound
| Reaction Type | Reagent Example | Predicted Product (with protecting group PG on NH₂) | Key Challenge |
| Acylation | Acetyl chloride / Mild Lewis Acid | 2-Acetyl-1-(4-(PG-amino)butoxy)-4-methylbenzene | Catalyst coordination with O and N atoms |
| Alkylation | Methyl iodide / Mild Lewis Acid | 1-(4-(PG-amino)butoxy)-2,4-dimethylbenzene | Catalyst coordination, risk of polyalkylation |
Side-Chain Functionalization of the Methyl Group
The methyl group attached to the benzene ring offers an alternative site for chemical modification, distinct from the reactions on the aromatic ring itself. The C-H bonds of this "benzylic" carbon are weaker than typical alkane C-H bonds, making them susceptible to both oxidation and radical substitution reactions. masterorganicchemistry.com
Benzylic Oxidation Reactions
The methyl group of this compound can be oxidized to a carboxylic acid. This transformation typically requires a strong oxidizing agent, such as hot, aqueous potassium permanganate (B83412) (KMnO₄), followed by an acidic workup. masterorganicchemistry.comyoutube.com The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. youtube.com The long alkyl chain of the aminobutoxy group would likely remain untouched under these conditions, although the terminal amino group may require protection to prevent side reactions. The product of this reaction would be 4-(4-aminobutoxy)benzoic acid.
Table 4: Benzylic Oxidation of Alkylbenzenes
| Substrate | Oxidizing Agent | Product | Predicted Product for this compound |
| Toluene | 1. KMnO₄, H₂O, heat; 2. H₃O⁺ | Benzoic Acid masterorganicchemistry.com | 4-(4-Aminobutoxy)benzoic acid |
| Ethylbenzene | 1. KMnO₄, H₂O, heat; 2. H₃O⁺ | Benzoic Acid youtube.com | 4-(4-Aminobutoxy)benzoic acid |
Radical Halogenation at the Benzylic Position
In contrast to electrophilic aromatic halogenation, which occurs in the presence of a Lewis acid, radical halogenation targets the benzylic position. wikipedia.org This reaction is typically carried out using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). ucalgary.ca The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. This stabilization makes the benzylic C-H bonds particularly susceptible to hydrogen abstraction by a halogen radical. ucalgary.ca
For this compound, treatment with NBS would be expected to selectively replace one of the hydrogens of the methyl group with a bromine atom, yielding 1-(4-aminobutoxy)-4-(bromomethyl)benzene. Further reaction could lead to di- and tri-bromination at the benzylic position. libretexts.org
Table 5: Benzylic Bromination of Toluene Derivatives
| Substrate | Reagent | Major Product | Predicted Product for this compound |
| Toluene | NBS, CCl₄, initiator | Benzyl bromide masterorganicchemistry.com | 1-(4-Aminobutoxy)-4-(bromomethyl)benzene |
| 4-Methoxytoluene | Br₂ (electrochemical, 6F/mol) | 3-Bromo-4-methoxybenzyl bromide ingentaconnect.com | 1-(4-Aminobutoxy)-4-(bromomethyl)benzene |
Reactivity of the Butoxy Ether Linkage
The ether bond is generally one of the most stable functional groups in the molecule. Aryl alkyl ethers, such as the one present in this compound, are characterized by the strength of the sp²-hybridized carbon-oxygen bond of the aromatic ring, making cleavage at this position difficult. The reactivity is therefore centered on the bond between the oxygen and the butyl chain's C1 carbon.
While generally robust, the ether linkage can be cleaved under harsh conditions using strong acids. libretexts.org This reaction is a classic method for dealkylation of aryl ethers to produce phenols.
Reaction with Strong Protic Acids: The most common reagents for cleaving aryl alkyl ethers are strong mineral acids like hydroiodic acid (HI) and hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, making the alcohol a good leaving group. masterorganicchemistry.comyoutube.com A nucleophile (I⁻ or Br⁻) then attacks the electrophilic carbon of the alkyl chain via an Sₙ2 mechanism. masterorganicchemistry.com Cleavage of the bond between the aromatic ring and the oxygen does not occur due to the high energy required to break this bond and the instability of the potential phenyl cation. The reaction products are 4-methylphenol and a 4-halo-1-aminobutane derivative, although the terminal amino group would be protonated under these acidic conditions.
Reaction with Lewis Acids: Strong Lewis acids, most notably boron tribromide (BBr₃), are also highly effective for cleaving aryl ether bonds, often under milder conditions than protic acids. The reaction mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl carbon.
The table below summarizes the expected cleavage reactions.
| Reagent | Conditions | Products | Mechanism Type |
| Hydroiodic Acid (HI) | Heat | 4-Methylphenol, 4-Iodobutylamine | Sₙ2 |
| Hydrobromic Acid (HBr) | Heat | 4-Methylphenol, 4-Bromobutylamine | Sₙ2 |
| Boron Tribromide (BBr₃) | CH₂Cl₂, Room Temp | 4-Methylphenol, 4-Bromobutylamine | Lewis Acid-Assisted Sₙ2 |
The butoxy ether linkage in this compound is stable under a wide variety of reaction conditions, which is crucial for enabling selective modifications at other positions in the molecule.
Basic and Nucleophilic Conditions: The ether bond is highly resistant to cleavage by bases and nucleophiles.
Reductive Conditions: It is stable to common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) and metal hydrides (e.g., LiAlH₄, NaBH₄). This stability allows for reactions such as the reduction of other functional groups without affecting the ether.
Mild Acidic Conditions: The ether linkage is generally stable to mild acidic conditions. However, strong acids will lead to cleavage as described previously. libretexts.org
The stability of the ether linkage is summarized in the following table.
| Condition/Reagent Class | Stability of Ether Linkage | Notes |
| Strong Bases (e.g., NaOH, KOtBu) | High | No reaction at the ether bond. |
| Nucleophiles (e.g., CN⁻, N₃⁻) | High | No reaction at the ether bond. |
| Catalytic Hydrogenation (e.g., H₂/Pd) | High | Stable, allows for reduction of other groups. |
| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | High | Stable. |
| Strong Acids (e.g., HI, HBr, BBr₃) | Low | Cleavage occurs to form a phenol. libretexts.orgmasterorganicchemistry.com |
| Mild Acids (e.g., Acetic Acid) | High | Generally stable. |
Multi-site Reactivity and Selective Transformations
The presence of the primary amine, the aromatic ring, and the ether linkage allows for multi-site reactivity. Achieving selective functionalization is a key challenge in the synthetic manipulation of this compound.
Chemoselectivity arises from the differential reactivity of the functional groups. In this compound, the primary amino group is the most nucleophilic and basic center. Therefore, it will react preferentially with most electrophiles.
N-Functionalization: Reactions with electrophiles such as acyl chlorides, anhydrides, or alkyl halides will occur selectively at the nitrogen atom. For example, N-acylation can be readily achieved by treating the molecule with an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. researchgate.net
Aromatic Ring Functionalization: The butoxy group is a strong activating group for electrophilic aromatic substitution and directs incoming electrophiles to the ortho positions relative to the ether (positions 2 and 6). libretexts.org However, to achieve this selectivity, the more reactive amino group must first be passivated, as it would otherwise react with the electrophile or be protonated under acidic conditions, which would deactivate the ring.
| Reaction Type | Reagent Example | Primary Reactive Site | Expected Product |
| N-Acylation | Acetyl Chloride | Amino Group | N-(4-(4-methylphenoxy)butyl)acetamide |
| N-Alkylation | Methyl Iodide | Amino Group | N-methyl-4-(4-methylphenoxy)butan-1-amine |
| Electrophilic Aromatic Bromination | Br₂ (with N-protection) | Aromatic Ring (ortho to -OR) | N-(2-bromo-4-(4-methylphenoxy)butyl)acetamide |
To facilitate reactions at less reactive sites, such as the aromatic ring, the highly reactive primary amino group must be temporarily masked with a protecting group. numberanalytics.comnih.gov The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal. This approach is fundamental to orthogonal synthesis, where one protecting group can be removed without affecting another. researchgate.net
Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). creative-peptides.comresearchgate.net
Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic and nucleophilic conditions. It is readily removed with strong acids, such as trifluoroacetic acid (TFA).
Cbz Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and is stable to acidic conditions. Its removal is typically achieved via catalytic hydrogenation (H₂/Pd), a mild method that does not affect most other functional groups, including the ether linkage.
The use of these protecting groups allows for a planned synthetic route. For instance, the amine can be protected with a Cbz group, followed by electrophilic bromination of the aromatic ring. The Cbz group can then be removed by hydrogenation to yield the ortho-brominated amine.
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl (Boc) | -C(O)O-tBu | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) | Base, Nucleophiles, Hydrogenation |
| Benzyloxycarbonyl (Cbz) | -C(O)OCH₂Ph | Benzyl Chloroformate (Cbz-Cl) | H₂/Pd (Catalytic Hydrogenation) | Acid, Nucleophiles |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -C(O)OCH₂-Fm | Fmoc-Cl or Fmoc-OSu | Piperidine in DMF | Acid, Hydrogenation |
Spectroscopic and Advanced Analytical Methodologies for 1 4 Aminobutoxy 4 Methylbenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of each atom.
Proton NMR (¹H NMR) provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. In the case of 1-(4-Aminobutoxy)-4-methylbenzene, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the butoxy chain, the methyl group protons, and the amine protons.
The aromatic protons on the p-substituted benzene (B151609) ring would appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons on the butoxy chain would show signals with multiplicities determined by their neighboring protons. The methylene (B1212753) group adjacent to the oxygen atom (O-CH₂) would be deshielded and appear further downfield compared to the other methylene groups. The protons of the terminal amino group (NH₂) often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The methyl group (CH₃) on the aromatic ring would appear as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.08 | Doublet | 2H | Ar-H (ortho to CH₃) |
| ~ 6.82 | Doublet | 2H | Ar-H (ortho to O) |
| ~ 3.95 | Triplet | 2H | O-CH₂ -CH₂-CH₂-CH₂-NH₂ |
| ~ 2.80 | Triplet | 2H | O-CH₂-CH₂-CH₂-CH₂ -NH₂ |
| ~ 2.28 | Singlet | 3H | Ar-CH₃ |
| ~ 1.80 | Multiplet | 2H | O-CH₂-CH₂ -CH₂-CH₂-NH₂ |
| ~ 1.65 | Multiplet | 2H | O-CH₂-CH₂-CH₂ -CH₂-NH₂ |
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., alkyl, alkene, aromatic, carbonyl). libretexts.org In this compound, a total of nine distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the nine chemically non-equivalent carbon atoms.
The aromatic carbons show signals in the downfield region (110-160 ppm). The carbon atom attached to the oxygen (C-O) is the most deshielded among the aromatic carbons, while the carbon bearing the methyl group is also distinct. docbrown.info The four carbons of the butoxy chain will have signals in the aliphatic region, with the carbon attached to the oxygen appearing at a lower field than the others. The methyl carbon will resonate at the highest field (lowest ppm value). docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 156.5 | C -O (Aromatic) |
| ~ 130.0 | C -CH₃ (Aromatic) |
| ~ 129.8 | C H (Aromatic, ortho to CH₃) |
| ~ 114.5 | C H (Aromatic, ortho to O) |
| ~ 67.5 | O-C H₂- |
| ~ 41.5 | -C H₂-NH₂ |
| ~ 29.5 | O-CH₂-C H₂- |
| ~ 26.0 | -C H₂-CH₂-NH₂ |
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial to confirm the sequence of the butoxy chain by showing cross-peaks between adjacent methylene groups. For example, the protons of O-CH₂ would show a correlation to the protons of the adjacent -CH₂- group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comsdsu.edu It allows for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.95 ppm would show a cross-peak with the carbon signal at ~67.5 ppm, confirming the assignment of the O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). youtube.comsdsu.edu HMBC is invaluable for connecting different parts of the molecule. Key correlations would include:
A cross-peak between the protons of the O-CH₂ group (~3.95 ppm) and the aromatic carbon attached to the oxygen (~156.5 ppm).
Correlations from the methyl protons (~2.28 ppm) to the aromatic carbons C-CH₃ (~130.0 ppm) and the adjacent aromatic CH carbons (~129.8 ppm).
Table 3: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Purpose |
|---|---|---|
| COSY | H(O-CH₂ ) ↔ H(-CH₂ -CH₂-NH₂) | Confirms butoxy chain connectivity |
| H(Ar-H ortho to O) ↔ H(Ar-H ortho to CH₃) | Confirms aromatic coupling | |
| HSQC | H(O-CH₂ ) ↔ C(O-C H₂) | Assigns carbon of O-CH₂ |
| H(Ar-CH₃ ) ↔ C(Ar-C H₃) | Assigns methyl carbon | |
| HMBC | H(O-CH₂ ) ↔ C(Ar-O) | Connects butoxy chain to aromatic ring |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. nih.gov For this compound, with the molecular formula C₁₁H₁₇NO, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO |
| Calculated Exact Mass | 179.1310 |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Observed Ion [M+H]⁺ | ~ 180.1383 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The analysis of these fragmentation patterns provides valuable structural information. nih.gov For the protonated molecule [M+H]⁺ of this compound, several key fragmentation pathways can be predicted.
The primary fragmentation would likely involve the cleavage of the ether bond or the butoxy chain. Common fragmentation pathways would include:
Loss of the aminobutyl group: Cleavage of the C-O bond could lead to the formation of a p-cresol (B1678582) radical cation.
Cleavage within the butoxy chain: Fragmentation at various points along the aliphatic chain would result in a series of smaller charged fragments. For example, cleavage alpha to the nitrogen atom is a common pathway for amines.
Formation of a tropylium-like ion: Rearrangement and fragmentation of the aromatic ring structure can also occur.
Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the aminobutoxy chain to the p-methylphenyl group.
Hyphenated Techniques (GC-MS, LC-MS/MS) for Purity and Identification
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable for their ability to separate complex mixtures and provide detailed structural information, enabling both purity assessment and unambiguous identification.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net In the context of this compound, which possesses a degree of volatility, GC-MS can be employed to separate it from impurities and starting materials. The subsequent mass spectral analysis provides a unique fragmentation pattern, or "fingerprint," of the molecule, which can be compared against spectral libraries for positive identification. The relative peak areas in the chromatogram can be used to quantify the purity of the sample.
For less volatile or thermally labile derivatives of this compound, LC-MS/MS is the preferred method. sciex.commdpi.com This technique separates compounds based on their interactions with a liquid mobile phase and a stationary phase, followed by mass analysis. sciex.com LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace-level impurities. sciex.comresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances specificity by subjecting selected ions from the first mass analyzer to fragmentation, generating a second-generation mass spectrum that is highly characteristic of the parent molecule. researchgate.netnih.gov This allows for the confident identification and quantification of the target compound even in complex matrices. researchgate.net
| Technique | Principle | Application for this compound | Key Advantages |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Purity assessment, identification of volatile impurities and byproducts. | High resolution separation, provides structural information through fragmentation patterns. |
| LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a stationary phase, followed by tandem mass spectrometry detection. | Purity assessment, identification of non-volatile or thermally sensitive derivatives and impurities. | High sensitivity and selectivity, suitable for complex matrices, provides detailed structural information. sciex.comresearchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For this compound, the IR spectrum would reveal key absorptions corresponding to its constituent functional groups.
The presence of the primary amine (NH₂) group would be indicated by N-H stretching vibrations, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would also be present, usually in the 1000-1200 cm⁻¹ range. The ether linkage (C-O-C) would exhibit a characteristic C-O stretching band, generally found between 1000 and 1300 cm⁻¹. The aromatic ring of the methylbenzene moiety would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. docbrown.info The specific substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (typically two bands) |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
| Ether (C-O-C) | C-O Stretch | 1000-1300 |
| Amine | C-N Stretch | 1000-1200 |
| Methyl Group (CH₃) | C-H Stretch | ~2850-2960 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and solvent effects. nih.gov
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
For derivatives of this compound that can be obtained in a crystalline form, X-ray crystallography provides the most definitive three-dimensional structural information. nih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule.
X-ray crystallography can determine bond lengths, bond angles, and torsional angles with high precision, providing an unambiguous confirmation of the compound's connectivity and conformation in the solid state. This level of detail is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound. The data obtained from X-ray crystallography serves as the ultimate benchmark for structural assignment.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for both assessing the purity of this compound and for its isolation from reaction mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. yzimgs.com The purity of this compound can be effectively determined by GC, where the compound is vaporized and passed through a column containing a stationary phase. yzimgs.com The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection, providing a response that is proportional to the amount of each component. By analyzing the resulting chromatogram, the percentage of this compound relative to any impurities can be calculated. yzimgs.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net For this compound and its derivatives, especially those that are non-volatile or thermally unstable, HPLC is an essential tool for purity assessment and preparative isolation.
In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation occurs based on the differential interactions of the sample components with the stationary phase. For a compound like this compound, which has both polar (amine) and non-polar (methylbenzene) characteristics, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound can be adjusted by varying the composition of the mobile phase. Detection is typically achieved using a UV detector, as the aromatic ring in this compound will absorb UV light. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate purity determination.
| Chromatographic Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application |
| Gas Chromatography (GC) | High-boiling liquid coated on a solid support | Inert gas (e.g., Helium, Nitrogen) | Partitioning based on volatility and interaction with the stationary phase. | Purity assessment of volatile samples. |
| High-Performance Liquid Chromatography (HPLC) | Solid particles (e.g., silica, C18-modified silica) | Liquid or mixture of liquids | Partitioning based on polarity and interaction with the stationary and mobile phases. | Purity assessment and preparative isolation of a wide range of compounds. |
Computational and Theoretical Studies of 1 4 Aminobutoxy 4 Methylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(4-Aminobutoxy)-4-methylbenzene, DFT calculations would typically be employed to optimize the molecular geometry and predict various electronic properties. These calculations can help in understanding the distribution of electron density and the reactivity of the molecule. For instance, studies on similar aromatic compounds often use DFT to analyze how substituent groups, like the aminobutoxy and methyl groups, influence the electronic properties of the benzene (B151609) ring. jmchemsci.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. An MEP map of this compound would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the amino hydrogens and parts of the aromatic ring, suggesting susceptibility to nucleophilic attack. This type of analysis is crucial for understanding how the molecule interacts with other chemical species. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. chalcogen.roaimspress.comnih.gov For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity.
| Computational Parameter | Predicted Value/Information |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Topological Polar Surface Area (TPSA) | 35.25 Ų |
| LogP | 2.11 |
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are essential for studying the conformational flexibility and intermolecular interactions of larger systems over time.
Prediction of Spectroscopic Parameters
Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting spectroscopic parameters, offering a means to interpret experimental data and understand molecular properties at an electronic level. numberanalytics.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound, aiding in the assignment of experimental spectra. The process typically involves:
Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through energy minimization calculations, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger). nih.gov
Shielding Tensor Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and effective approach for this purpose. ruc.dkresearchgate.net
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). This is often done using a linear scaling approach to correct for systematic errors between the theoretical and experimental values. youtube.com
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the p-methylphenyl group, the protons of the aminobutoxy chain, and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the ether oxygen. The protons on the carbon adjacent to the oxygen (O-CH₂) would be deshielded compared to those adjacent to the nitrogen (N-CH₂). The amine (NH₂) protons often appear as a broad signal, the position of which can be concentration and solvent-dependent. libretexts.org
Similarly, the ¹³C NMR spectrum would be predicted, with the aromatic carbons showing distinct chemical shifts based on their position relative to the butoxy substituent. The carbon attached to the oxygen would have the largest chemical shift among the aromatic carbons due to the deshielding effect of the oxygen atom. The aliphatic carbons of the butoxy chain would also have characteristic predicted shifts.
Table 1: Predicted NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 7.5 | 110 - 160 |
| O-CH₂ Protons | 3.5 - 4.5 | 60 - 70 |
| N-CH₂ Protons | 2.5 - 3.5 | 40 - 50 |
| Amine (NH₂) Protons | 0.5 - 5.0 libretexts.org | - |
| Methyl (CH₃) Protons | 2.0 - 2.5 | 20 - 25 |
Note: These are general predicted ranges based on computational models for similar structures. Actual experimental values may vary.
Computational methods are also employed to calculate the vibrational frequencies of molecules, which correspond to the absorption bands observed in an Infrared (IR) spectrum. This theoretical analysis aids in the assignment of complex experimental spectra. The process involves:
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies of the molecule.
Scaling Factors: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
For this compound, key vibrational modes can be predicted:
N-H Stretching: The primary amine group (NH₂) is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching occurs in the 2850-3000 cm⁻¹ range. scirp.org
C-O Stretching: The aryl-alkyl ether C-O stretching vibration is expected to produce a strong band in the 1200-1275 cm⁻¹ region.
C-N Stretching: The C-N stretching of the primary amine is typically found in the 1020-1250 cm⁻¹ region. orgchemboulder.com
N-H Bending: The scissoring motion of the primary amine group usually results in a band between 1580 and 1650 cm⁻¹. orgchemboulder.com
Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 libretexts.org |
| Primary Amine | N-H Bend | 1580 - 1650 orgchemboulder.com |
| Aromatic Ring | C-H Stretch | 3000 - 3100 scirp.org |
| Alkyl Chain | C-H Stretch | 2850 - 3000 |
| Aryl-Alkyl Ether | C-O Stretch | 1200 - 1275 |
| Primary Amine | C-N Stretch | 1020 - 1250 orgchemboulder.com |
Note: These are general predicted ranges based on computational models for similar structures. Actual experimental values may vary.
Structure-Reactivity and Structure-Property Relationship Studies
Computational chemistry provides powerful tools to investigate the relationship between the molecular structure of this compound and its potential reactivity and properties. These studies often involve the calculation of various molecular descriptors.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The amine protons would be regions of positive potential, susceptible to interaction with nucleophiles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and distribution of the HOMO indicate the ability to donate electrons, while the LUMO represents the ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the heteroatoms (N and O), suggesting these are the primary sites for electrophilic reactions. The LUMO would be distributed over the aromatic ring, indicating its potential to accept electrons in certain reactions. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Table 3: Predicted Structure-Reactivity and Structure-Property Descriptors
| Descriptor | Predicted Characteristics for this compound |
| Molecular Electrostatic Potential (MEP) | Negative potential around N and O atoms; Positive potential around NH₂ protons. |
| HOMO Distribution | Likely localized on the aromatic ring, nitrogen, and oxygen atoms. |
| LUMO Distribution | Likely distributed over the aromatic ring system. |
| HOMO-LUMO Gap | A smaller gap would suggest higher reactivity. |
These computational insights, while theoretical, provide a foundational understanding of the chemical nature of this compound, guiding experimental work and enabling predictions of its behavior in various chemical environments.
Applications of 1 4 Aminobutoxy 4 Methylbenzene in Advanced Chemical Synthesis and Materials Science Research
As a Building Block for Complex Organic Scaffolds
Synthesis of Nitrogen-Containing Heterocycles
It is possible that research into the applications of 1-(4-Aminobutoxy)-4-methylbenzene exists in proprietary industrial research and development, but it has not been disclosed publicly. Without such information, a scientifically accurate and informative article on its specific applications in these advanced fields cannot be generated.
Precursor for Advanced Pharmaceutical Intermediates (excluding clinical data)
In pharmaceutical development, intermediates are crucial chemical compounds that serve as the building blocks for active pharmaceutical ingredients (APIs). The strategic use of intermediates allows for the structural modification of lead compounds to enhance efficacy, improve metabolic profiles, and reduce toxicity. The structure of this compound offers several reaction sites for constructing more complex molecular frameworks typical of advanced pharmaceutical intermediates.
The primary amine group is a key functional handle for a variety of chemical transformations. It can readily undergo N-acylation or N-alkylation to introduce new functional groups. For instance, reacting the amine with an acyl chloride could convert it into an amide, a common moiety in drug molecules that can alter a compound's solubility and binding characteristics. Furthermore, the amine can serve as a nucleophile in condensation reactions with carbonyl compounds to form imines, which can be further reduced to secondary amines, providing a pathway to diverse molecular scaffolds.
The aromatic ring derived from p-cresol (B1678582) presents another site for modification. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce additional functional groups onto the ring, which can then be used for further synthetic manipulations, like cross-coupling reactions. mdpi.com The combination of the flexible aminobutoxy side chain and the stable aromatic core makes this compound a potentially valuable starting material for synthesizing intermediates used in the development of novel therapeutic agents. illinois.edu
Role in Material Science Applications (excluding biological/clinical)
The dual functionality of an amine and an ether within a single molecule makes this compound an interesting candidate for materials science research, particularly in the development of polymers and functional surfaces.
Amino compounds are integral to the formulation of high-performance coatings and adhesives, often acting as curing agents or cross-linkers for polymer systems like epoxy resins. capitalresin.comresearchgate.net The primary amine of this compound can react with the epoxide rings of an epoxy prepolymer, opening the rings and initiating a cross-linking process that results in a durable, thermoset polymer network. The incorporation of this specific molecule could impart desirable properties to the final coating:
Flexibility: The four-carbon butoxy chain can introduce flexibility into the otherwise rigid polymer backbone, potentially improving impact resistance and reducing brittleness.
Adhesion: The presence of both amine and ether functionalities can enhance adhesion to various substrates through hydrogen bonding and polar interactions. Poly(hydroxy amino ether) compositions are known for their excellent adhesive properties. google.com
Thermal and Chemical Resistance: The stable aromatic ring can contribute to the thermal stability and chemical resistance of the cured coating. capitalresin.com
This compound could also be utilized as a monomer in the synthesis of other polymer classes, such as polyamides or polyimides, by reacting it with diacids or dianhydrides, respectively, to create materials for specialized coating applications. rsc.org
Organic optoelectronic materials, used in applications like organic light-emitting diodes (OLEDs) and organic solar cells, are often designed based on molecules with specific electronic properties, typically containing electron-donating and electron-accepting moieties. gla.ac.ukmdpi.com The this compound structure possesses an electron-donating aminobutoxy group attached to a phenyl ring.
While not a complete optoelectronic material on its own, it could serve as a valuable synthetic precursor for creating more complex, functional molecules. mdpi.comnih.gov For instance, the amine group could be used to attach this donor fragment to a molecule containing an electron-accepting core. The resulting donor-acceptor architecture is fundamental for creating materials with charge-transfer characteristics, which are essential for the function of many optoelectronic devices. The length and flexibility of the butoxy spacer could also be used to tune the solubility and film-forming properties of the final material, which are critical for device fabrication. researchgate.net
The corrosion of metals is a significant industrial problem, and organic inhibitors are widely used for protection, especially in acidic environments. researchgate.net Compounds containing heteroatoms like nitrogen and oxygen are particularly effective because their lone pairs of electrons can coordinate with vacant d-orbitals of metal atoms on the surface, leading to the formation of a protective adsorbed layer. jetir.orgsemanticscholar.org This film acts as a barrier, isolating the metal from the corrosive medium.
This compound possesses both a primary amine (N atom) and an ether (O atom), making it a strong candidate for a corrosion inhibitor. The mechanism of inhibition would involve:
Adsorption: The molecule adsorbs onto the metal surface via the nitrogen and oxygen atoms.
Film Formation: The long butoxy-methylbenzene tail would orient away from the surface, creating a hydrophobic layer that repels water and corrosive species. researchgate.net
The effectiveness of such inhibitors is often dependent on their concentration and the nature of the corrosive environment. Studies on analogous long-chain alkyl amines and amino acids have demonstrated high inhibition efficiencies. researchgate.netresearchgate.net The adsorption behavior typically follows established models like the Langmuir isotherm, which describes the formation of a monolayer on the metal surface. researchgate.net
| Inhibitor Type (Analogue) | Concentration (ppm) | Inhibition Efficiency (%) | Adsorption Isotherm Model | Reference |
|---|---|---|---|---|
| Long-Chain Alkyl Amine | 400 | 95.1 | Langmuir | researchgate.net |
| Amino Acid (Leucine) | - | ~91 | Langmuir | researchgate.net |
| Amino Acid (Glycine) | - | ~80 | Langmuir | researchgate.net |
Future Research Directions and Unexplored Avenues
Development of Stereoselective Synthetic Routes
Although 1-(4-Aminobutoxy)-4-methylbenzene is an achiral molecule, the development of stereoselective synthetic routes to its chiral derivatives is a significant and unexplored area. Introducing stereocenters into the butoxy chain could lead to novel compounds with specific biological activities or unique properties as chiral building blocks. Chiral amines are crucial components in many pharmaceuticals and agrochemicals. nih.gov
Future research could focus on asymmetric synthesis strategies to produce enantiomerically pure analogs. Methods for the enantioselective synthesis of chiral amines with stereocenters remote from the nitrogen atom are particularly valuable and could be adapted for this purpose. nih.gov Techniques such as transition metal-catalyzed asymmetric hydrogenation or the use of chiral auxiliaries could be investigated. acs.orgosi.lv
Table 1: Potential Stereoselective Synthetic Approaches
| Synthetic Strategy | Description | Potential Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral unsaturated precursor using a chiral transition metal catalyst. | Direct formation of a chiral center on the butyl chain with high enantioselectivity. |
| Chiral Auxiliary Method | Covalent attachment of a chiral auxiliary to a precursor to direct a stereoselective reaction, followed by removal of the auxiliary. | Stepwise but highly controlled introduction of chirality, suitable for complex derivatives. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the other. | A green chemistry approach to obtaining enantiomerically pure starting materials or intermediates. |
Exploration of Bio-Inspired Synthetic Strategies
Drawing inspiration from nature, bio-inspired synthesis offers an environmentally friendly and efficient alternative to traditional chemical methods. nih.gov Microorganisms and enzymes are capable of producing a vast array of aromatic compounds through pathways like the shikimate pathway. nih.govfrontiersin.org Research into biocatalytic or microbial production of this compound or its precursors could lead to more sustainable manufacturing processes.
Future work could involve engineering metabolic pathways in microorganisms like E. coli or S. cerevisiae to produce the p-cresol (B1678582) or 4-aminobutanol precursors from renewable feedstocks. nih.govfrontiersin.org Furthermore, the use of specific enzymes, such as etherases or aminotransferases, could be explored for the key bond-forming steps, potentially offering high selectivity under mild conditions.
Integration into Novel Supramolecular Architectures
The amphiphilic nature of this compound, with its hydrophobic p-methylbenzene head and hydrophilic aminobutoxy tail, makes it an excellent candidate for the construction of novel supramolecular assemblies. nih.govresearchgate.net Amphiphilic molecules can self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, and nanotubes. taylorfrancis.comunipa.it
Research in this area would involve studying the self-assembly behavior of the compound under various conditions (e.g., pH, concentration, temperature). The primary amine group can be protonated, allowing for pH-responsive behavior, while the aromatic ring can engage in π-π stacking interactions. These non-covalent interactions could be harnessed to create complex, hierarchical structures for applications in drug delivery, nanotechnology, and materials science. nih.gov
Advanced Materials Development with Tunable Properties
The functional groups present in this compound make it a promising monomer for the synthesis of advanced functional polymers. The primary amine can react with various monomers to form polyamides, polyimides, or poly(amidoamines), while the aromatic ring can be incorporated into the polymer backbone to enhance thermal stability and mechanical properties. mdpi.com
Future investigations could focus on synthesizing a range of polymers where this compound is a key building block. By copolymerizing it with other functional monomers, it may be possible to create materials with tunable properties, such as stimuli-responsive hydrogels, or polymers for selective sensing applications. acs.orgfrontiersin.org The incorporation of this specific monomer could impart unique solubility, thermal, or fluorescent characteristics to the resulting materials. bohrium.comnih.gov
Table 2: Potential Polymer Systems Incorporating the Compound
| Polymer Type | Potential Properties | Possible Applications |
|---|---|---|
| Polyamides | High thermal stability, good mechanical strength. mdpi.com | High-performance fibers, engineering plastics. |
| Poly(amine-co-ester)s | Biodegradability, cationic nature for nucleic acid complexation. nih.gov | Gene delivery, biomedical materials. |
| Stimuli-Responsive Polymers | pH- or temperature-sensitive swelling/shrinking. frontiersin.org | Smart hydrogels, drug delivery systems. |
| Fluorescent Polymers | Tunable emission properties. acs.org | Chemical sensors, organic light-emitting diodes (OLEDs). |
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Future research could employ AI to:
Predict Synthetic Routes: Utilize retrosynthesis algorithms to propose the most efficient and cost-effective ways to synthesize the target molecule and its derivatives. chemai.io
Optimize Reaction Conditions: Predict the optimal temperature, solvent, and catalyst for synthetic steps, maximizing yield and minimizing byproducts.
Design Novel Analogs: Generate virtual libraries of related compounds with desired properties (e.g., enhanced biological activity, specific material characteristics) for subsequent synthesis and testing.
Investigation into Mechanistic Insights of Complex Reactions Involving the Compound
A fundamental understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The synthesis of this compound involves key reactions such as etherification and amination. Detailed mechanistic studies of these transformations, as applied to this specific substrate, are currently lacking.
Future work should employ a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational modeling (e.g., Density Functional Theory - DFT) to elucidate the precise pathways of reactions used to synthesize or modify the compound. nih.gov For instance, investigating the mechanism of the etherification step could reveal ways to improve efficiency and reduce side products. nih.gov Similarly, understanding the mechanisms of amination reactions could allow for more controlled functionalization of the molecule. researchgate.net Such studies would provide invaluable knowledge for chemists looking to utilize this compound in more complex synthetic endeavors.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Aminobutoxy)-4-methylbenzene, and how do reaction conditions influence yield?
The synthesis of this compound can proceed via nucleophilic substitution or alkylation reactions. For example, substituting a halogen atom (e.g., bromine in a precursor like 1-(4-Bromobutoxy)-4-methylbenzene) with an amine group under basic conditions (e.g., NH₃ in ethanol) is a common approach . Reaction temperature (40–60°C) and solvent polarity significantly affect yield and purity, as polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR can confirm the presence of the aminobutoxy chain (δ 1.5–2.0 ppm for butyl CH₂ groups, δ 3.3–3.7 ppm for NH₂) and methyl group (δ 2.3 ppm) .
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and ether C-O (~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (expected [M+H]⁺: ~208.18 g/mol) .
Advanced Research Questions
Q. How does the aminobutoxy substituent influence the compound’s reactivity in substitution or oxidation reactions?
The aminobutoxy group acts as an electron-donating substituent, activating the benzene ring toward electrophilic substitution. For instance, nitration may occur preferentially at the para position relative to the methyl group . Oxidation of the butoxy chain (e.g., using KMnO₄ in acidic conditions) could yield carboxylic acid derivatives, but competing ring oxidation may require protective strategies for the amine group . Computational DFT studies (e.g., using Gaussian) can predict reaction pathways and transition states .
Q. What contradictions exist in reported data on the compound’s stability under varying pH conditions?
Conflicting studies report instability at pH < 3 (protonation of NH₂ leading to decomposition) versus stability in neutral/basic conditions. For example, a 2023 study observed hydrolysis of the ether bond at pH 2, while a 2021 study reported no degradation at pH 5–9 . These discrepancies may arise from differences in solvent systems or impurities. Researchers should validate stability via HPLC-MS under their specific experimental conditions .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like cytochrome P450. The aminobutoxy chain’s flexibility and hydrogen-bonding capacity (NH₂ as donor) may enhance affinity for hydrophobic enzyme pockets . Experimental validation via SPR or fluorescence quenching is recommended to confirm computational predictions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to acute toxicity (Category 4 for oral/dermal exposure) .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill Management : Absorb with inert material (vermiculite) and neutralize with dilute acetic acid .
Methodological Considerations
Q. How to design experiments to resolve conflicting data on reaction mechanisms?
- Isotopic Labeling : Use ¹⁵N-labeled amine groups to track substitution pathways via NMR .
- Kinetic Studies : Compare rate constants under varying temperatures/pH to identify dominant reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
